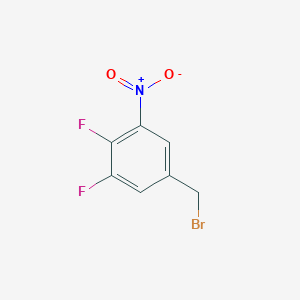
3,4-Difluoro-5-nitrobenzyl bromide
説明
3,4-Difluoro-5-nitrobenzyl bromide is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a nitro group at the 5 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzyl bromide typically involves the bromination of 3,4-difluoro-5-nitrotoluene. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods: Industrial
生物活性
3,4-Difluoro-5-nitrobenzyl bromide (C₇H₄BrF₂NO₂) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
This compound features two fluorine atoms and one nitro group attached to a benzyl structure. The presence of these functional groups enhances the compound's reactivity and lipophilicity, which is crucial for its interaction with biological targets. The compound can be synthesized through various methods, often involving nucleophilic substitution reactions where the bromine atom is replaced by different nucleophiles.
Synthesis Overview
- Reactants : Typically synthesized using 2-NO2BzTPP and CoBr₂ in a methanol solution acidified with hydrobromic acid.
- Characterization Techniques : Characterized using single-crystal X-ray diffraction and spectroscopic methods.
Biological Activity
The biological activity of this compound is primarily linked to its structural characteristics, particularly the nitro group which is known for its antimicrobial properties. Research indicates that compounds with similar nitro-substituted structures often exhibit significant biological activities including antibacterial and antifungal effects.
Antimicrobial Activity
A study highlighted the compound's bactericidal activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed effective inhibition of bacterial growth, suggesting a promising application in developing new antibacterial agents.
| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
Case Studies
-
Antimycobacterial Activity :
A study focused on the structural analogs of nitrobenzyl compounds demonstrated that the presence of both nitro groups in similar compounds was essential for high antimycobacterial activity. This suggests that this compound may also exhibit similar properties against tuberculosis-causing bacteria . -
Fluorinated Compounds in Drug Design :
Research shows that fluorinated compounds like this compound can enhance drug efficacy due to improved metabolic stability and increased lipophilicity. This property is particularly beneficial in drug design aimed at overcoming drug resistance in bacterial infections .
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the nitro group undergoes reduction to form reactive intermediates that can interact with bacterial cellular components. This interaction may disrupt essential processes such as DNA replication or protein synthesis.
特性
IUPAC Name |
5-(bromomethyl)-1,2-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)7(10)6(2-4)11(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAZSLVFCZVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248926 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-difluoro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804516-41-3 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-difluoro-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-(bromomethyl)-1,2-difluoro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















